Methyl 5-(4-nitrophenyl)pentanoate
Description
Methyl 5-(4-nitrophenyl)pentanoate is an organic ester featuring a pentanoate backbone (CH₂CH₂CH₂CH₂COOCH₃) with a 4-nitrophenyl group attached at the fifth carbon position. The nitro group at the para position of the phenyl ring imparts significant electron-withdrawing effects, influencing the compound’s reactivity and physical properties. This compound serves as a key intermediate in organic synthesis, particularly in reductions to yield aminophenyl derivatives (e.g., Methyl 5-(4-aminophenyl)pentanoate, 92% yield via hydrogenation of Methyl 5-(4-nitrophenyl)pent-4-ynoate) .
Properties
CAS No. |
61346-08-5 |
|---|---|
Molecular Formula |
C12H15NO4 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
methyl 5-(4-nitrophenyl)pentanoate |
InChI |
InChI=1S/C12H15NO4/c1-17-12(14)5-3-2-4-10-6-8-11(9-7-10)13(15)16/h6-9H,2-5H2,1H3 |
InChI Key |
SFXKFXGSMSFQGP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(4-nitrophenyl)pentanoate typically involves the esterification of 5-(4-nitrophenyl)pentanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to facilitate the esterification reaction on a larger scale .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-nitrophenyl)pentanoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) in an aqueous or alcoholic medium.
Major Products
Reduction: 5-(4-aminophenyl)pentanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 5-(4-nitrophenyl)pentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of fragrances and flavorings due to its ester functionality.
Mechanism of Action
The mechanism of action of Methyl 5-(4-nitrophenyl)pentanoate involves its interaction with specific molecular targets. For instance, in biological systems, esterases can hydrolyze the ester bond, releasing the corresponding acid and alcohol. The nitrophenyl group can also participate in redox reactions, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
The following analysis compares Methyl 5-(4-nitrophenyl)pentanoate with structurally related esters, focusing on molecular features, synthesis, and properties.
Structural Analogs
Table 1: Structural Comparison
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